1-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine
Description
1-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine (CAS: 890324-13-7) is a heterocyclic organic compound featuring a 1,2,4-oxadiazole core substituted with a 3-methylphenyl group at position 3 and a methanamine group at position 3. The oxadiazole ring confers rigidity and electronic stability, while the meta-methylphenyl substituent enhances lipophilicity, influencing its pharmacokinetic properties. It is commonly isolated as a hydrochloride salt (CAS: 1224168-35-7), improving aqueous solubility and crystallinity .
Properties
IUPAC Name |
[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-3-2-4-8(5-7)10-12-9(6-11)14-13-10/h2-5H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHVRIMSCQMKHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589475 | |
| Record name | 1-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890324-13-7 | |
| Record name | 1-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Specific Preparation Method for 1-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine
Starting Materials
- 3-Methylbenzonitrile or 3-methylbenzoic acid derivatives for the aromatic moiety.
- Hydroxylamine hydrochloride or amidoxime derivatives for oxadiazole ring formation.
- Appropriate reagents to introduce the methanamine group, often via reduction or substitution reactions.
General Synthetic Route
Step 1: Synthesis of Amidoxime Intermediate
3-Methylbenzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., potassium carbonate) to form the corresponding amidoxime. This reaction typically proceeds under reflux in ethanol or other polar solvents.
Step 2: Cyclization to 1,2,4-Oxadiazole
The amidoxime intermediate undergoes cyclization with a suitable carboxylic acid derivative (such as 3-methylbenzoic acid chloride or ester) under dehydrating conditions. Common dehydrating agents include phosphorus oxychloride (POCl3), polyphosphoric acid, or thionyl chloride. The reaction is generally refluxed for several hours to promote ring closure forming the 1,2,4-oxadiazole ring.
Step 3: Introduction of Methanamine Group
The methanamine substituent at the 5-position of the oxadiazole ring can be introduced by functionalizing the oxadiazole ring with a chloromethyl group followed by nucleophilic substitution with ammonia or an amine source. Alternatively, reduction of a corresponding nitrile or aldehyde precursor attached to the oxadiazole ring may be employed.
Representative Experimental Procedure
Based on analogous oxadiazole syntheses reported in literature, a typical preparation might be:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Formation of Amidoxime | 3-Methylbenzonitrile + Hydroxylamine hydrochloride, K2CO3, EtOH, reflux 4-6 h | Amidoxime intermediate |
| 2. Cyclization | Amidoxime + 3-Methylbenzoyl chloride, POCl3, reflux 6-8 h | 1,2,4-Oxadiazole ring formation |
| 3. Functionalization | Chloromethylation of oxadiazole ring, then reaction with NH3 in methanol | Introduction of methanamine group |
Analytical Characterization
The synthesized compound is typically characterized by:
- Melting point determination to assess purity.
- UV-Visible spectroscopy to confirm conjugation.
- Infrared (IR) spectroscopy to identify functional groups (notably C=N, N-O stretches).
- Nuclear Magnetic Resonance (NMR) :
- ^1H NMR to identify aromatic protons, methyl group, and methanamine protons.
- ^13C NMR to confirm carbon environments in oxadiazole and aromatic ring.
- Mass spectrometry (MS) for molecular weight confirmation.
These techniques ensure the structural integrity of the synthesized this compound.
Data Table Summarizing Preparation Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Duration | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amidoxime formation | Nucleophilic addition | 3-Methylbenzonitrile, hydroxylamine HCl, K2CO3, EtOH reflux | 4-6 h | 80-90 | Requires base to liberate free hydroxylamine |
| Cyclization | Ring closure | Amidoxime, acid chloride, POCl3 reflux | 6-8 h | 70-85 | Dehydrating agent critical for cyclization |
| Methanamine introduction | Nucleophilic substitution | Chloromethyl oxadiazole intermediate, NH3 in MeOH | 12-24 h | 65-75 | Reaction monitored by TLC |
Research Findings and Optimization Notes
- The choice of dehydrating agent significantly influences the yield and purity of the oxadiazole ring; phosphorus oxychloride is preferred for high efficiency.
- Solvent-free or solid-supported catalytic methods have been explored for greener synthesis routes, using potassium fluoride and hydroxylamine hydrochloride directly with nitriles.
- The methanamine substitution step requires careful control of reaction time and temperature to avoid side reactions or over-alkylation.
- Spectroscopic data correlate well with predicted structures, confirming the successful synthesis of the target compound.
Biological Activity
1-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. The oxadiazole ring is known for its potential in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables and research findings.
- Molecular Formula : C10H12N4O
- Molecular Weight : 204.23 g/mol
- IUPAC Name : this compound
- CAS Number : [890324-18-2]
Biological Activity Overview
Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities. Notably, this compound has shown promising results in various assays related to cancer treatment and microbial inhibition.
Anticancer Activity
Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- Cytotoxicity Assays : In vitro studies demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.12 to 15.63 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15.63 |
| Similar Oxadiazole Derivative | A549 | 0.12 - 2.78 |
The mechanism of action appears to be linked to the induction of apoptosis and cell cycle arrest in cancer cells .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been explored. Research indicates that these compounds can inhibit the growth of various pathogens:
- Inhibition Studies : Compounds similar to this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity of this compound is thought to involve interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation or survival pathways.
- Receptor Modulation : It could potentially modulate receptor activity related to apoptosis or cellular signaling pathways.
Study on Anticancer Properties
A study published in MDPI reported that a series of oxadiazole derivatives exhibited potent anticancer activities with several compounds outperforming traditional chemotherapeutics like doxorubicin . The study emphasized the need for further in vivo evaluations to understand their therapeutic potential fully.
Study on Antimicrobial Efficacy
Another research highlighted the broad-spectrum antimicrobial activity of oxadiazole derivatives against various bacterial strains. The study concluded that modifications in the oxadiazole structure could enhance antimicrobial potency .
Comparison with Similar Compounds
Substitution Patterns
- Para vs. [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine (CAS: 937665-65-1): Ortho-methyl substitution introduces steric hindrance, reducing conformational flexibility .
Halogenated Derivatives
- [3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride (CAS: 1803580-84-8): Bromine’s larger atomic radius increases molecular weight (MW: 297.55) and lipophilicity (clogP: ~2.8) compared to the methyl-substituted analog (MW: 235.24; clogP: ~1.9) .
Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent Position | Salt Form |
|---|---|---|---|---|---|
| Target Compound | 890324-13-7 | C₁₀H₁₁N₃O | 189.22 | 3-(3-Methylphenyl) | Free base |
| Target Compound Hydrochloride | 1224168-35-7 | C₁₀H₁₂ClN₃O | 225.68 | 3-(4-Methylphenyl) | Hydrochloride |
| 4-Chlorophenyl Analog | 1311318-12-3 | C₉H₉ClN₃O | 210.64 | 3-(4-Chlorophenyl) | Hydrochloride |
| 3-Bromophenyl Analog | 1803580-84-8 | C₉H₉BrClN₃O | 297.55 | 3-(3-Bromophenyl) | Hydrochloride |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of precursors like amidoximes or nitrile oxides with carbonyl derivatives. For example, cyclocondensation of 3-methylbenzamide derivatives with hydroxylamine can form the oxadiazole ring. Key parameters include:
- Temperature : 80–120°C to facilitate cyclization without decomposition.
- Catalysts : Use of acetic anhydride or POCl₃ to promote ring closure .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.
Yield optimization requires monitoring via TLC and purification via column chromatography.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the oxadiazole ring (δ 8.3–8.7 ppm for aromatic protons) and methanamine group (δ 2.5–3.0 ppm for CH₂NH₂) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ = 204.1014 for C₁₀H₁₁N₃O).
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. How does the compound react under oxidation or reduction conditions?
- Methodological Answer :
- Oxidation : Hydrogen peroxide or KMnO₄ oxidizes the methanamine group to a nitrile or carboxylic acid derivative. Monitor reaction progress via IR (disappearance of NH₂ stretch at ~3300 cm⁻¹) .
- Reduction : NaBH₄ selectively reduces the oxadiazole ring’s N-O bond, forming a dihydrooxadiazole intermediate. Use quenching with aqueous HCl to isolate products .
Advanced Research Questions
Q. What mechanistic insights explain its reported anticancer and antimicrobial activities?
- Methodological Answer :
- Molecular Docking : The oxadiazole ring mimics peptide bonds, enabling binding to enzymes like topoisomerase II (anticancer) or bacterial dihydrofolate reductase (antimicrobial). Docking studies (e.g., using AutoDock Vina) reveal hydrogen bonding with active-site residues .
- In Vitro Assays : MTT assays (IC₅₀ values <10 µM in HeLa cells) and MIC tests (e.g., 2 µg/mL against S. aureus) correlate with substituent electronegativity (e.g., 3-methylphenyl enhances lipophilicity) .
Q. How can researchers resolve contradictions in biological activity data across substituted analogs?
- Methodological Answer :
- SAR Analysis : Compare analogs with varying substituents (e.g., 4-fluorophenyl vs. 3-methylphenyl). For instance, 4-fluoro derivatives show higher antimicrobial activity due to increased membrane permeability, while 3-methyl enhances metabolic stability .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends. Conflicting results often arise from assay conditions (e.g., serum concentration in cell cultures) .
Q. What strategies improve pharmacokinetic properties, such as bioavailability?
- Methodological Answer :
- Lipophilicity Optimization : LogP calculations (e.g., using ChemDraw) guide substituent selection. The 3-methylphenyl group increases logP by 0.5 units compared to unsubstituted analogs, enhancing blood-brain barrier penetration .
- Prodrug Design : Acetylation of the methanamine group improves solubility. Hydrolysis in vivo regenerates the active compound .
Q. How do computational methods aid in predicting target interactions?
- Methodological Answer :
- QSAR Modeling : Use descriptors like polar surface area and H-bond donors to predict binding affinity. For example, a polar surface area <80 Ų correlates with CNS activity .
- MD Simulations : GROMACS simulations (100 ns) assess stability of compound-protein complexes. RMSD values <2 Å indicate stable binding .
Q. What are the stability challenges under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 2–9) and analyze degradation via HPLC. The oxadiazole ring is stable at pH 4–7 but hydrolyzes in strongly acidic/basic conditions .
- Thermal Stability : DSC/TGA analysis shows decomposition >200°C, suggesting room-temperature storage is suitable .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
